3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide
Overview
Description
3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide is a complex organic compound that features a thiazole ring, an aniline group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide typically involves the formation of the thiazole ring followed by the introduction of the aniline and propanamide groups. One common method involves the cyclization of a thiourea derivative with a haloketone to form the thiazole ring. Subsequent reactions introduce the aniline and propanamide functionalities under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to improve reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups depending on the nucleophile or electrophile used .
Scientific Research Applications
3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s thiazole ring and aniline group are key to its binding affinity and specificity, allowing it to modulate biological pathways effectively .
Comparison with Similar Compounds
Similar Compounds
- (2-anilino-1,3-thiazol-5-yl)(4-biphenylyl)methanone
- ethyl (2-anilino-1,3-thiazol-5-yl)[(2-chlorophenyl)hydrazono]acetate
- (2-anilino-1,3-thiazol-5-yl)(4-chlorophenyl)methanone
Uniqueness
Compared to similar compounds, 3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-15(11-17(23)20-13-7-3-1-4-8-13)16-12-19-18(24-16)21-14-9-5-2-6-10-14/h1-10,12H,11H2,(H,19,21)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNKSRJIQRZXPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(S2)C(=O)CC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201219030 | |
Record name | β-Oxo-N-phenyl-2-(phenylamino)-5-thiazolepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201219030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338976-84-4 | |
Record name | β-Oxo-N-phenyl-2-(phenylamino)-5-thiazolepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338976-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Oxo-N-phenyl-2-(phenylamino)-5-thiazolepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201219030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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